molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B352997
CAS No.: 852698-34-1
M. Wt: 305.8g/mol
InChI Key: MEMFPRJMEPDPPR-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzothiazole ring, a chlorophenoxy group, and an ethyl linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: It can induce oxidative stress and apoptosis in cancer cells, contributing to its cytotoxic effects. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one is unique due to its combination of a benzothiazole ring, chlorophenoxy group, and ethyl linkage, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in diverse research and industrial applications .

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMFPRJMEPDPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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